molecular formula C18H18ClN3O2S B6026609 N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B6026609
M. Wt: 375.9 g/mol
InChI Key: JDIRVSRJZJPKTR-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-12-7-14(10-24-2)16(8-20)18(22-12)25-11-17(23)21-9-13-3-5-15(19)6-4-13/h3-7H,9-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRVSRJZJPKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)Cl)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyridine structure. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the Cyano Group: This step often involves the use of cyanoacetylation reactions.

    Attachment of the Methoxymethyl Group: This can be done using methoxymethyl chloride in the presence of a base.

    Formation of the Thioether Linkage: This involves the reaction of the pyridine derivative with a thiol compound.

    Final Coupling with the Chlorophenylmethyl Group: This step typically involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aromatic rings play crucial roles in binding to these targets, while the thioether linkage can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-BROMOPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE
  • **N-[(4-FLUOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its bromine or fluorine analogs, which may have different reactivity profiles and biological activities.

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